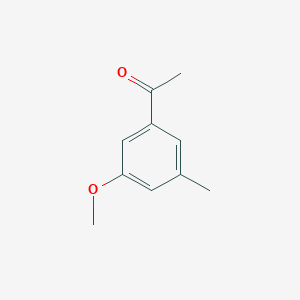
5-Phenylthiophene-3-carboxylic acid
Übersicht
Beschreibung
5-Phenylthiophene-3-carboxylic acid is a chemical compound with the molecular formula C11H8O2S and a molecular weight of 204.25 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H8O2S/c12-11(13)9-6-10(14-7-9)8-4-2-1-3-5-8/h1-7H,(H,12,13) . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 186-187°C .Wissenschaftliche Forschungsanwendungen
Electronic and Conductive Materials
Research has developed poly(2-thiophen-3-yl-malonic acid), a polythiophene derivative with carboxylic acids per repeating unit, showcasing potential for applications such as selective membranes for electrodialysis, wastewater treatment, or ion-selective membranes for biomedical uses due to its solubility in aqueous base solutions, thermal stability, and semiconductor properties (Bertran et al., 2010).
Biosensors and Fluorescent Sensors
5-Phenylthiophene-3-carboxylic acid derivatives have been utilized in the development of fluorescent biosensors, as seen in the synthesis of 3,3"-dihexyl-2,2':5',2"-terthiophene-5-carboxylic acid for protein detection. This demonstrates their role in enhancing the sensitivity and specificity of detecting biological molecules, offering promising applications in biochemical assays and medical diagnostics (Hu, Xia, & Elioff, 2016).
Surface Functionalization and Nanotechnology
Carbodithioate-containing oligo- and polythiophenes, derived from thiophene derivatives, show excellent potential for the surface functionalization of various semiconductor and metal nanoparticles. This capability is crucial for the development of advanced materials in nanotechnology, particularly for applications in electronics and catalysis (Querner et al., 2006).
Pharmaceutical Research
In pharmaceutical research, 5-(Phenylthiophene)-3-carboxylic acid derivatives have been synthesized and evaluated for their antirheumatic properties. Their effectiveness against inflammatory conditions highlights the potential for developing new therapeutic agents, with certain derivatives showing superior efficacy to existing drugs (Noguchi et al., 2003).
Corrosion Inhibition
Arylthiophene derivatives, including those related to this compound, have been explored as corrosion inhibitors for steel in acidic environments. Their effectiveness in preventing corrosion, along with insights from molecular simulations, underscores their potential in industrial applications, particularly in protecting infrastructure and machinery (Fouda et al., 2019).
Safety and Hazards
The safety information available indicates that 5-Phenylthiophene-3-carboxylic acid has the following hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .
Eigenschaften
IUPAC Name |
5-phenylthiophene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2S/c12-11(13)9-6-10(14-7-9)8-4-2-1-3-5-8/h1-7H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPASVLUUTUDFMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585393 | |
| Record name | 5-Phenylthiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
99578-58-2 | |
| Record name | 5-Phenylthiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B1602365.png)
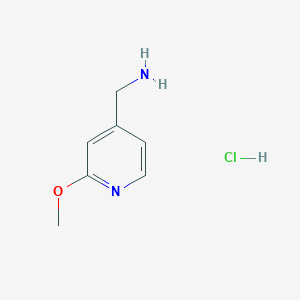
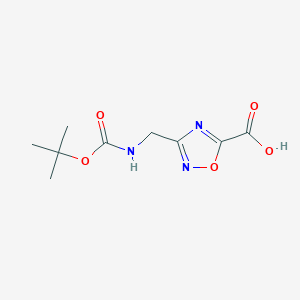
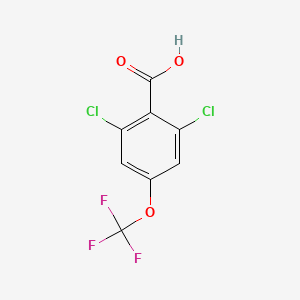
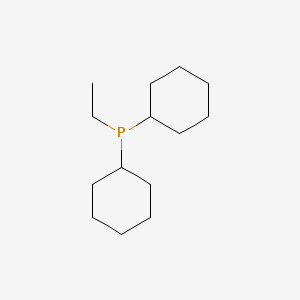
![3-[3-(Trifluoromethyl)phenyl]propanamide](/img/structure/B1602372.png)
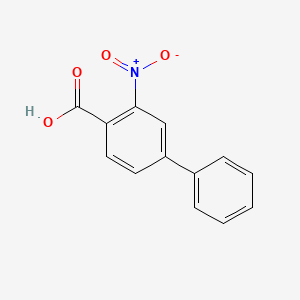
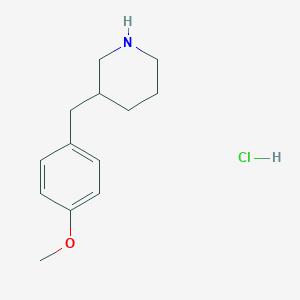
![N-[2-Hydroxyethyl]benzamide-3-boronic acid, pinacol ester](/img/structure/B1602378.png)
![1-(2-Chloroethyl)-4-[3-(trifluoromethyl)phenyl]piperazine dihydrochloride](/img/structure/B1602380.png)
